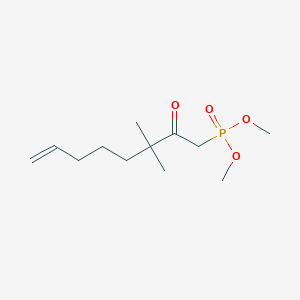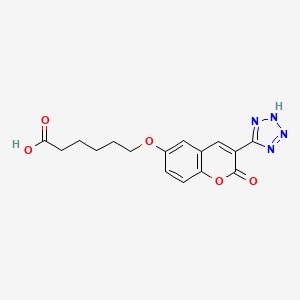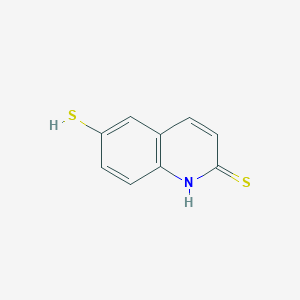
1,8-Bis(bromomethyl)-3-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis(bromomethyl)-3-methoxynaphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, characterized by the presence of bromomethyl groups at the 1 and 8 positions and a methoxy group at the 3 position
Méthodes De Préparation
The synthesis of 1,8-Bis(bromomethyl)-3-methoxynaphthalene typically involves the bromination of 1,8-dimethylnaphthalene followed by methoxylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and methanol as the methoxylating agent. The reaction is usually carried out under controlled temperatures to ensure the selective bromination and methoxylation at the desired positions.
Analyse Des Réactions Chimiques
1,8-Bis(bromomethyl)-3-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1,8-Bis(bromomethyl)-3-methoxynaphthalene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1,8-Bis(bromomethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and structures. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The overall mechanism is influenced by the electronic and steric effects of the substituents on the naphthalene ring .
Comparaison Avec Des Composés Similaires
1,8-Bis(bromomethyl)-3-methoxynaphthalene can be compared with other similar compounds, such as:
1,8-Bis(bromomethyl)naphthalene: Lacks the methoxy group, leading to different reactivity and applications.
1,8-Bis(dibromomethyl)naphthalene: Contains additional bromine atoms, resulting in increased steric hindrance and altered chemical properties.
2,7-Bis(bromomethyl)naphthalene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
111013-16-2 |
|---|---|
Formule moléculaire |
C13H12Br2O |
Poids moléculaire |
344.04 g/mol |
Nom IUPAC |
1,8-bis(bromomethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C13H12Br2O/c1-16-12-5-9-3-2-4-10(7-14)13(9)11(6-12)8-15/h2-6H,7-8H2,1H3 |
Clé InChI |
ZQBKTADDBYUAMQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC=C2CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


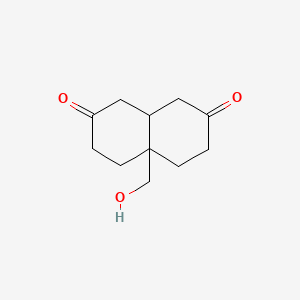

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
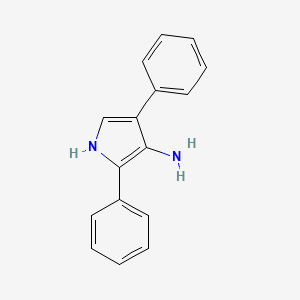

methyl}(trimethyl)silane](/img/structure/B14330977.png)
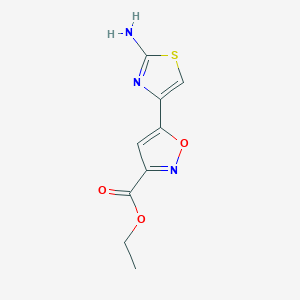
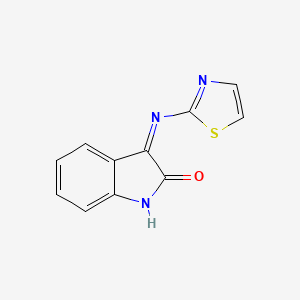
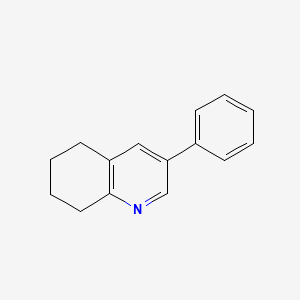
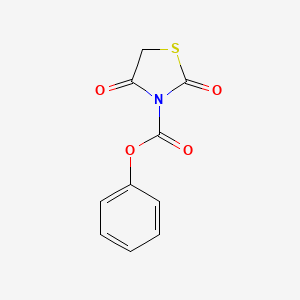
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
